17beta-Ethinylestradiol

説明

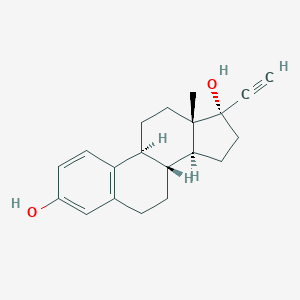

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873493 | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4717-38-8 | |

| Record name | 17beta-Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-epi-Ethynylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of 17beta Ethinylestradiol

Estrogen Receptor-Mediated Signaling Pathways of 17beta-Ethinylestradiol

The primary mode of action for this compound is through its function as a potent agonist for estrogen receptors, which are members of the nuclear receptor superfamily. wikipedia.orgebi.ac.uk These receptors, principally ERα and ERβ, function as ligand-activated transcription factors that regulate the expression of target genes. nih.govnih.gov

Characterization of Estrogen Receptor Binding and Affinity

This compound binds to both estrogen receptor isoforms, ERα and ERβ, with high affinity. wikipedia.org Research indicates that its binding affinity for the estrogen receptor is substantially higher than that of the endogenous hormone, 17β-estradiol. sdsm.infomdpi.com This enhanced affinity is a key factor in its increased estrogenic potency. sdsm.info One study estimated that ethinylestradiol has approximately 600 times more affinity for the estradiol (B170435) receptor than 17-beta estradiol. sdsm.info Other studies have quantified these differences, showing variations depending on the assay. For example, one report found ethinylestradiol to have 233% of the affinity of estradiol for ERα and 38% for ERβ, while another reported 194% and 151% of the affinity for ERα and ERβ, respectively. wikipedia.org A separate study generated a single point mutant of the ERα ligand-binding domain that exhibited a half-maximal inhibitory concentration (IC50) value of 2 nM for this compound, demonstrating a 6-fold increased binding affinity compared to the wild type. nih.gov

Comparative Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (Compared to 17β-estradiol) | Source |

|---|---|---|---|

| This compound | ERα | ~194% - 233% | wikipedia.org |

| This compound | ERβ | ~38% - 151% | wikipedia.org |

| This compound | ER (General) | ~600-fold higher | sdsm.info |

Ligand-Activated Receptor Dimerization and Nuclear Translocation

The binding of this compound to an estrogen receptor initiates a series of conformational changes. nih.gov In its inactive state, the receptor is typically located in the cytoplasm or nucleus, often complexed with heat shock proteins (HSPs). nih.govphysiology.org The binding of a ligand like this compound induces the dissociation of these HSPs. nih.gov This event unmasks the receptor's DNA-binding and dimerization domains, prompting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). nih.govnih.govehu.eus

Following dimerization, the ligand-receptor complex translocates into the nucleus if it is not already there. nih.govehu.eus Once in the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. ebi.ac.ukehu.eus This direct binding to DNA is a hallmark of the classical, genomic signaling pathway. physiology.org

Co-activator and Co-repressor Interactions in Response to this compound

The transcriptional activity of the estrogen receptor is critically dependent on its interaction with a vast array of coregulatory proteins, namely co-activators and co-repressors. nih.gov The conformation adopted by the ER upon binding this compound favors the recruitment of co-activators and the dismissal of co-repressors. imrpress.comnih.gov

Co-activators, such as those of the SRC/p160 family, possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. nih.gov This enzymatic activity leads to the acetylation of histone proteins, resulting in a more relaxed chromatin structure that is accessible to the transcriptional machinery, thereby promoting gene expression. nih.gov Conversely, in the absence of a ligand or when bound to an antagonist, the receptor may interact with co-repressor complexes, such as N-CoR (nuclear receptor co-repressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors), which are associated with histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. imrpress.comnih.gov The potent agonist nature of this compound ensures a stable conformation that robustly recruits co-activators to the ERE-bound receptor complex, driving strong transcriptional activation of target genes. oup.com Studies have shown that Ncor2 is one of the proteins that interacts with this compound. mcw.edu

Genomic and Non-Genomic Mechanisms of this compound Action

The effects of this compound are mediated through both genomic and non-genomic pathways. The genomic mechanism involves the direct regulation of gene transcription in the nucleus, which is a relatively slow process. Non-genomic actions are rapid, often initiated at the cell membrane, and involve the activation of various signal transduction cascades. nih.govmolbiolcell.org

Epigenetic Modifications Induced by this compound Exposure

DNA Methylation Patterns

This compound can induce changes in DNA methylation, an epigenetic mechanism crucial for gene regulation. These alterations can be tissue-specific and have long-lasting effects. In the mangrove rivulus fish, early-life exposure to EE2 resulted in delayed effects on the genome-wide DNA methylation landscape of the liver. nih.gov A study on fathead minnows exposed to EE2 revealed differential methylation of CpG dinucleotides in the esr1 (estrogen receptor 1) gene in both brain and liver tissue. plos.org In the liver, EE2 exposure led to reduced methylation levels at CpG sites near the transcriptional start site of esr1. plos.org Furthermore, exposure to a cocktail of drugs including EE2 was found to alter DNA methylation in the hippocampus and hypothalamus of adult rats. nsf.gov In splenic leukocytes of NZB/WF1 mice, only EE2, and not the natural estrogen E2, was able to significantly reduce global DNA methylation. nih.govwikipedia.org

Histone Modification Landscapes

EE2 exposure can also lead to alterations in histone modifications, which play a critical role in chromatin structure and gene accessibility. In mice, EE2 has been shown to affect histone post-translational modifications during spermatogenesis. Specifically, changes in histone H3 lysine (B10760008) 9 acetylation (H3K9Ac) and histone H3 lysine 36 trimethylation (H3K36me3) were observed in epididymal sperm following EE2 exposure, suggesting an impact on histone-to-protamine exchange during spermiogenesis. nih.gov Chronic exposure of human prostate epithelial cells to a combination of arsenic and estrogen resulted in increased levels of histone H3 lysine 4 trimethylation (H3K4me3) and acetylated histone H3. plos.org Studies on 17beta-estradiol have shown it can increase histone H3 acetylation at specific gene promoters, such as Brain-Derived Neurotrophic Factor (Bdnf), in the hippocampus of mice. wikipedia.org

Non-coding RNA Regulation (e.g., microRNAs)

Non-coding RNAs, particularly microRNAs (miRNAs), are emerging as key players in the molecular response to EE2. MiRNAs are small RNA molecules that regulate gene expression post-transcriptionally. In NZB/WF1 mice, exposure to EE2 resulted in more pronounced alterations in miRNA expression levels in splenic leukocytes compared to the natural estrogen E2. nih.govwikipedia.org Specifically, 86 miRNAs were found to be altered by EE2. nih.gov In zebrafish, developmental exposure to EE2 led to the differential expression of numerous non-coding RNAs in the brain, with a significant portion of these being miRNAs. uni-goettingen.de The regulation of specific miRNAs by estrogens can have profound effects on cellular processes, as a single miRNA can target and regulate hundreds of different mRNAs. researchgate.net

Cellular Processes Affected by this compound

The molecular and epigenetic changes induced by this compound culminate in the modulation of fundamental cellular processes.

Cell Proliferation: EE2's effect on cell proliferation is complex and often depends on the cell type and context. In estrogen receptor-positive breast cancer cell lines like MCF-7, EE2 generally stimulates proliferation. However, in triple-negative breast cancer cells (MDA-MB-231), which lack estrogen receptors, EE2 has been shown to decrease cell viability and inhibit proliferation at higher concentrations. In medaka fish testes, EE2 exposure was associated with gene expression changes indicative of altered cell proliferation. nih.gov

Apoptosis: EE2 can also influence programmed cell death, or apoptosis. In the testes of medaka fish exposed to EE2, there was an observed increase in germ cell apoptosis. nih.gov Conversely, in triple-negative breast cancer cells, EE2 induced an apoptotic appearance of cell nuclei. In breast cancer cells adapted to estrogen deprivation, reactivation of estrogen receptor signaling by 17beta-estradiol can induce apoptosis through the unfolded protein response. nih.gov

The following table summarizes the effects of this compound on key cellular processes:

| Cellular Process | Cell Type/Organism | Effect | Reference |

| Cell Proliferation | MCF-7 Breast Cancer Cells | Stimulated | |

| Cell Proliferation | MDA-MB-231 Breast Cancer Cells | Inhibited (at high concentrations) | |

| Apoptosis | Medaka Fish Testis | Increased germ cell apoptosis | nih.gov |

| Apoptosis | MDA-MB-231 Breast Cancer Cells | Induced | |

| Apoptosis | Estrogen-deprived Breast Cancer Cells | Induced (via UPR) | nih.gov |

Cell Proliferation and Differentiation Pathways

This compound (EE2), a synthetic estrogen, exerts significant influence on cell proliferation and differentiation across various tissues. Its mechanisms are complex and often tissue-specific, involving both genomic and non-genomic pathways.

In estrogen-sensitive tissues, EE2 is known to regulate the expression of genes critical for development and differentiation. oup.com A single dose of EE2 can induce statistically significant changes in the expression of thousands of genes in the uterus, highlighting its potent regulatory role. oup.com These genes are involved in a multitude of pathways, including cell proliferation, differentiation, and tissue remodeling. oup.com The uterotrophic response, a hallmark of estrogenic activity, is a direct consequence of these gene expression changes. oup.com

Studies on different cell types reveal the nuanced effects of EE2. For instance, in murine endometrial stem/progenitor cells, EE2 has been shown to stimulate proliferation, an effect mediated through estrogen receptors. springermedizin.de Similarly, in neural stem/progenitor cells, EE2 can positively influence both proliferation and differentiation. mdpi.com Research suggests that the proliferative effects of estrogens on these cells are mediated via nuclear estrogen receptors. mdpi.com

However, the impact of EE2 on proliferation is not universally stimulatory. In certain cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, EE2 has been observed to decrease cell viability and inhibit cell migration at certain concentrations, suggesting a potential anticancer effect. mdpi.com Conversely, in osteoprecursor cells, EE2 did not show significant changes in viability or proliferation, but it did influence differentiation by causing a dose-dependent decrease in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.gov

The signaling pathways involved in EE2-mediated cell proliferation and differentiation are diverse. In some contexts, EE2 can activate rapid intracellular signaling cascades, such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway. mdpi.com Furthermore, in the Pacific white shrimp, EE2 exposure led to the downregulation of genes within the cell cycle pathway. d-nb.info

It is evident that the effects of this compound on cell proliferation and differentiation are multifaceted and depend on the cell type, concentration, and the specific molecular context.

Apoptosis and Cell Viability Regulation

This compound (EE2) plays a significant role in regulating apoptosis and cell viability, with its effects varying depending on the cell type and experimental conditions.

In certain contexts, EE2 has demonstrated pro-apoptotic activity. For example, in the triple-negative breast cancer cell line MDA-MB-231, treatment with EE2 led to decreased cell viability, cell rounding, and loss of confluence. mdpi.com Further investigation revealed nuclear fragmentation and membrane blebbing, which are characteristic features of apoptotic cell death. mdpi.com This suggests a potential anticancer effect of EE2 in this specific cancer subtype. mdpi.com

Conversely, in estrogen receptor-positive breast cancer cells (MCF-7), estrogens like 17beta-estradiol (E2) have been shown to abrogate apoptosis. molbiolcell.org This anti-apoptotic effect is potentially mediated through the phosphorylation and inactivation of the pro-apoptotic protein BAD. molbiolcell.org

The regulation of apoptosis by EE2 is also observed in non-mammalian species. In a testis culture of the gudgeon fish, EE2 induced an imbalance between apoptosis and cell proliferation. nih.gov At lower concentrations, EE2 inhibited apoptosis and induced cell proliferation. nih.gov However, at higher concentrations, it led to massive cell death. nih.gov

The impact of EE2 on cell viability can also be influenced by the duration of exposure. In MCF-7 and MDA-MB-231 breast cancer cell lines, a 24-hour exposure to EE2 resulted in decreased cell viability with increasing doses. farmaciajournal.com However, longer exposure periods led to a stimulation of proliferation. farmaciajournal.com

These findings highlight the dual nature of EE2 in regulating cell survival and death, with its effects being highly dependent on the cellular context, concentration, and duration of exposure.

Oxidative Stress Induction and Antioxidant Response

This compound (EE2) has been shown to modulate oxidative stress and the corresponding antioxidant response in various biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies have demonstrated that exposure to estrogens can lead to an increase in ROS production. For instance, in porcine thyroid follicular cells, 17beta-estradiol was found to induce a dose-dependent increase in ROS formation. mdpi.com This increase in ROS was associated with the upregulation of NOX/DUOX enzymes, which are involved in ROS generation. mdpi.com Similarly, in the algae Chlorella pyrenoidosa, exposure to EE2 resulted in increased levels of ROS. mdpi.com

In response to this induced oxidative stress, organisms often upregulate their antioxidant defense systems. In Chlorella pyrenoidosa, the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, was observed to increase following exposure to EE2. mdpi.com This suggests an adaptive response to counteract the increased ROS levels. mdpi.com However, long-term exposure to 17beta-estradiol in the polychaete Perinereis aibuhitensis was found to inhibit the activities of antioxidant enzymes like catalase (CAT). tandfonline.com

The effect of estrogens on antioxidant enzymes can be complex and enzyme-specific. In vascular smooth muscle cells, 17beta-estradiol was shown to upregulate the expression and activity of manganese superoxide dismutase (MnSOD) and extracellular superoxide dismutase (ecSOD), while other antioxidant enzymes like copper-zinc SOD, glutathione-peroxidase, and catalase were not affected. ahajournals.org This upregulation of specific SODs may contribute to the vasoprotective effects of estrogens by reducing oxidative stress. ahajournals.org

The table below summarizes the effects of this compound and its natural counterpart, 17beta-estradiol, on oxidative stress markers and antioxidant enzymes in different organisms.

| Organism/Cell Type | Estrogen | Effect on ROS | Effect on Antioxidant Enzymes |

| Porcine Thyroid Follicular Cells | 17beta-estradiol | Increased ROS formation | Upregulation of NOX/DUOX expression |

| Chlorella pyrenoidosa | 17alpha-Ethinylestradiol | Increased ROS levels | Increased SOD activity |

| Perinereis aibuhitensis | 17beta-estradiol | - | Inhibition of CAT activity |

| Vascular Smooth Muscle Cells | 17beta-estradiol | Diminished angiotensin II-induced ROS production | Upregulation of MnSOD and ecSOD expression and activity |

These findings indicate that EE2 can induce oxidative stress by increasing ROS production, which in turn can trigger a complex and varied antioxidant response depending on the organism, tissue, and duration of exposure.

Immunomodulatory Effects and Immune System Regulation

This compound (EE2), a synthetic analog of the natural estrogen 17beta-estradiol (E2), exhibits significant immunomodulatory properties, influencing both the innate and adaptive immune systems. nih.gov Endogenous estrogens are known to be potent modulators of the immune system, and EE2 shares many of these capabilities, though often with more profound effects. nih.govvt.edu

Both EE2 and E2 have been shown to increase the numbers of splenic neutrophils and enhance the expression of neutrophil serine proteases and myeloperoxidase. nih.gov They also promote the production of nitric oxide and monocyte chemoattractant protein-1, and alter adaptive immune T cell subsets. nih.gov These findings suggest a common pathway through which both natural and synthetic estrogens can influence innate immune cell development and responses. nih.gov

However, there are also distinct differences in the immunomodulatory effects of EE2 and E2. For instance, upon activation of splenic leukocytes, both hormones lead to alterations in cytokine production, but with hormone-specific patterns for cytokines such as IFNγ, IL-1β, TNFα, and IL-2. nih.gov Furthermore, in response to TLR9 stimulation, EE2 exposure suppressed IFNα production, whereas E2 exposure increased it. nih.gov

At the genetic level, both EE2 and E2 regulate the expression of immune-related genes, but EE2 has been shown to cause more marked alterations in miRNA expression levels. nih.govaai.org A significant distinction is that only EE2 was found to reduce global DNA methylation in splenic leukocytes, indicating a unique epigenetic regulatory effect. nih.gov

The table below summarizes the comparative immunomodulatory effects of this compound (EE2) and 17beta-estradiol (E2).

| Immune Parameter | Effect of EE2 | Effect of E2 |

| Splenic Neutrophil Numbers | Increased | Increased |

| Neutrophil Serine Proteases & Myeloperoxidase | Enhanced Expression | Enhanced Expression |

| Nitric Oxide & MCP-1 Production | Promoted | Promoted |

| Adaptive Immune T Cell Subsets | Altered | Altered |

| Cytokine Production (IFNγ, IL-1β, TNFα, IL-2) | Hormone-specific alterations | Hormone-specific alterations |

| IFNα Production (TLR9 stimulation) | Suppressed | Increased |

| miRNA Expression | Marked alterations | Alterations |

| Global DNA Methylation | Reduced | No significant change |

Disruption of Endogenous Hormone Synthesis and Metabolism (e.g., steroidogenesis)

This compound (EE2) can significantly disrupt the synthesis and metabolism of endogenous hormones, a process known as endocrine disruption. This interference can occur through various mechanisms, including mimicking or antagonizing the effects of natural hormones, altering their synthesis and metabolism, or modifying hormone receptor levels. nih.gov

One of the primary ways EE2 disrupts the endocrine system is by interfering with steroidogenesis, the biological process by which steroid hormones are generated. In a testis culture of the gudgeon fish, EE2 was found to disrupt steroidogenesis in a dose-related manner. nih.gov Specifically, it led to high concentrations of testosterone (B1683101) at intermediate doses, while depressing testosterone levels at higher doses. nih.gov This disruption of the sex steroid environment can lead to an imbalance between cell death and proliferation. nih.gov

In zebrafish, exposure to a combination of EE2 and drospirenone (B1670955) affected the expression of genes involved in steroid hormone synthesis in females. nih.gov This highlights the potential for EE2 to interfere with the normal hormonal signaling pathways that regulate reproduction.

Furthermore, EE2 can influence the metabolism of other compounds by affecting the enzymes involved in their breakdown. For example, EE2 has been shown to impact the expression of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of substances, including hormones and carcinogens. nih.gov

The disruption of endogenous hormone synthesis and metabolism by EE2 is a critical aspect of its toxicological profile. By altering the delicate balance of the endocrine system, EE2 can have far-reaching effects on various physiological processes, including reproduction and development.

The table below provides a summary of the disruptive effects of this compound on endogenous hormone synthesis and metabolism.

| Organism/System | Effect of EE2 |

| Gudgeon Fish (Testis Culture) | Disrupted steroidogenesis in a dose-related manner, affecting testosterone levels. nih.gov |

| Zebrafish (Female) | Affected the expression of genes implicated in steroid hormone synthesis. nih.gov |

| General Mechanism | Can alter the synthesis and metabolism of natural hormones and modify hormone receptor levels. nih.gov |

| Enzyme Systems | Influences the expression of cytochrome P450 enzymes. nih.gov |

Pharmacological and Toxicological Research on 17beta Ethinylestradiol

Pharmacodynamic Investigations of 17beta-Ethinylestradiol

Quantitative Assessment of Estrogenic Potency

17alpha-ethinylestradiol (EE2) is a synthetic derivative of the natural estrogen 17beta-estradiol (E2) and is recognized for its high estrogenic potency, particularly upon oral administration. nih.govresearchgate.net The ethynyl (B1212043) group at the 17α-position protects the 17β-hydroxy group from oxidation, which enhances its metabolic stability and oral bioavailability compared to its natural counterpart. researchgate.netnih.gov

The estrogenic activity of this compound has been quantified in various in vitro and in vivo studies. In comparative assays, EE2 has demonstrated significantly higher potency than 17beta-estradiol. For instance, one study observed that EE2 was approximately 25 times more potent in vivo than would be predicted from in vitro results alone. nih.gov In vitro assays, such as the MVLN-assay (a chemically activated luciferase gene expression assay), have been shown to be highly sensitive to EE2. nih.gov Both EE2 and E2 can induce a dose-dependent increase in luciferase activity in cells transfected with zebrafish estrogen receptors. nih.gov

| Assay Type | Organism/Cell Line | Endpoint | Relative Potency (EE2 vs. E2) | Reference |

|---|---|---|---|---|

| In Vivo | Zebrafish (Danio rerio) | Vitellogenin (VTG) Induction | EE2 is ~25x more potent than predicted by in vitro results | nih.gov |

| In Vitro | Yeast Estrogen Screen (YES) | Estrogenic Activity | EE2 is a potent agonist | nih.gov |

| In Vitro | MVLN cells (MCF-7 variant) | Luciferase Activity | MVLN assay is up to 15x more sensitive than YES | nih.gov |

| In Vitro | Transfected cells with zebrafish ERs | Luciferase Activity | Both E2 and EE2 induce dose-dependent activity | nih.gov |

Receptor Selectivity and Agonistic/Antagonistic Properties

This compound exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The primary isoforms are estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Like its parent compound 17beta-estradiol, ethinylestradiol is an estrogen receptor agonist. nih.gov

Upon entering a target cell, it binds to the ligand-binding domain of the ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with estrogen.

Studies using zebrafish estrogen receptors (esr1, esr2a, and esr2b) have shown that EE2 effectively induces a dose-dependent activation of all three isoforms. nih.gov The estrogen receptor antagonist ICI 182,780 can block this EE2-induced activity, confirming the agonistic action of EE2 through these receptors. nih.gov However, other selective estrogen receptor modulators (SERMs) like MPP and PHTPP, which are effective in humans, failed to block EE2's effects on zebrafish ERs, indicating species-specific differences in the ligand-binding domain. nih.gov

Modulatory Effects on Endocrine Systems (e.g., plasma renin activity)

The administration of this compound can significantly modulate various components of the endocrine system, including the renin-angiotensin-aldosterone system (RAAS). Research has shown that ethinylestradiol administration leads to a marked increase in plasma renin substrate (angiotensinogen) concentration. nih.gov

In a comparative study between men and women, the elevation of plasma renin substrate was significantly greater in females. nih.gov This estrogen-induced increase in angiotensinogen (B3276523) can subsequently lead to changes in other RAAS components. In females, this resulted in a significant rise in plasma renin activity, angiotensin II concentration, and urinary aldosterone (B195564) excretion. nih.gov In males, the effect was less pronounced, with only the increase in plasma angiotensin II concentration being statistically significant. nih.gov These findings highlight a sex-dependent difference in the hepatic synthesis or release of renin substrate in response to ethinylestradiol. nih.gov Furthermore, ethinylestradiol has been shown to modulate the local cardiac renin-angiotensin system, which may contribute to cardioprotective effects independent of blood pressure. nih.gov

| RAAS Component | Effect in Females | Effect in Males | Reference |

|---|---|---|---|

| Plasma Renin Substrate (Angiotensinogen) | Significant Increase (greater than in males) | Significant Increase | nih.gov |

| Plasma Renin Activity | Significant Increase | No Significant Change | nih.gov |

| Plasma Angiotensin II | Significant Increase | Significant Increase | nih.gov |

| Urinary Aldosterone Excretion | Significant Increase | No Significant Change | nih.gov |

Metabolism and Biotransformation Pathways of this compound in Biological Systems

Identification and Characterization of Metabolites (e.g., hydroxylated, methylated, glucuronide, sulfate (B86663) conjugates)

This compound undergoes extensive metabolism in the human body, primarily in the liver. The biotransformation process involves two main phases. Phase I reactions are predominantly oxidative, leading to the formation of hydroxylated metabolites. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Hydroxylated and Methylated Metabolites: The primary Phase I metabolic pathway for ethinylestradiol is aromatic hydroxylation, which mainly occurs at the C2 position of the A-ring, forming 2-hydroxy-ethinylestradiol. nih.govnih.gov This is the major oxidative metabolite. nih.gov Hydroxylation can also occur at other positions, such as C4, leading to catechol estrogens. nih.gov These hydroxylated metabolites can then be further metabolized by catechol-O-methyltransferase (COMT) to form methylated derivatives, such as 2-methoxy-ethinylestradiol. nih.govnih.gov

Glucuronide and Sulfate Conjugates: In Phase II metabolism, ethinylestradiol and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate. The major conjugates found in humans are ethinylestradiol-3-glucuronide (EE-G) and ethinylestradiol-3-sulfate (B1201503) (EE-S). nih.govresearchgate.net Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). These conjugation reactions primarily occur at the hydroxyl group at the C3 position. nih.govwikipedia.org The resulting glucuronide and sulfate conjugates are more water-soluble and are excreted in urine and bile. nih.govwikipedia.org Some metabolites, like 17alpha-Ethynylestradiol-17beta (beta-D-glucuronide), have been identified in the urine of women taking oral contraceptives. nih.gov

Role of Cytochrome P450 Enzymes in this compound Metabolism

The oxidative metabolism of this compound is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govoup.com Several CYP isoforms are involved in its biotransformation, with varying degrees of catalytic activity and regioselectivity.

The most significant enzymes responsible for the metabolism of ethinylestradiol in human liver microsomes are CYP3A4 and CYP2C9. nih.govresearchgate.net Studies using isoform-specific monoclonal antibodies and selective chemical inhibitors have demonstrated that CYP3A4 is the primary contributor to the 2-hydroxylation of ethinylestradiol, accounting for approximately 54% of this metabolic pathway. nih.gov CYP2C9 also plays a substantial role, contributing about 24% to the formation of 2-hydroxy-EE. nih.gov

Other CYP isoforms, including CYP1A1, CYP1A2, and CYP2C19, are also capable of metabolizing ethinylestradiol, with 2-hydroxy-EE being the major product in all cases. nih.gov While recombinant CYP1A1 shows high catalytic efficiency, its contribution in the liver is considered less significant than CYP3A4 and CYP2C9 due to its lower abundance. nih.gov In rats, CYP2C6, CYP2C11, CYP2A, and CYP3A have been identified as the primary enzymes involved in ethinylestradiol hydroxylation. nih.gov

| CYP Isoform | Primary Metabolic Reaction | Relative Contribution in Liver Microsomes | Reference |

|---|---|---|---|

| CYP3A4 | 2-Hydroxylation | Major (~54%) | nih.gov |

| CYP2C9 | 2-Hydroxylation | Significant (~24%) | nih.gov |

| CYP1A1 | 2-Hydroxylation | Minor (High catalytic efficiency, low abundance) | nih.gov |

| CYP1A2 | 2-Hydroxylation | Minor | nih.gov |

| CYP2C19 | Metabolism of EE | Minor | nih.gov |

Phase II Conjugation Reactions (e.g., glucuronidation, sulfation)

Phase II metabolism, or conjugation, represents a critical pathway for the detoxification and excretion of this compound (EE2) and other estrogens. These reactions involve the attachment of endogenous polar molecules to the steroid, which increases its water solubility and facilitates its elimination from the body, primarily through urine and bile. pharmacy180.comslideshare.net The primary conjugation reactions for estrogens are glucuronidation and sulfation.

Glucuronidation: This is a major Phase II pathway for many xenobiotics and endogenous compounds. uomus.edu.iq The process involves the transfer of glucuronic acid from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to the substrate. uomus.edu.iq This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For estrogens like estradiol (B170435), conjugation occurs as the compound crosses the gastrointestinal mucosa and during its first pass through the liver. inchem.org

Sulfation: This pathway is another significant conjugation reaction for estrogens. It involves the transfer of a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq While glucuronidation is often the predominant pathway at higher substrate concentrations, sulfation can be the primary route at lower concentrations. slideshare.net For estradiol, studies have shown that after oral administration, it is extensively conjugated, with estrone (B1671321) being a principal steroid identified after cleavage by both β-glucuronidase and sulfatase, indicating both pathways are active. inchem.org

These conjugation processes are capacity-limited, depending on the availability of the conjugating agents (like glycine), the active nucleotide intermediates, and the transferase enzymes. pharmacy180.com

Genotoxicity and DNA Damage Research

This compound, along with other natural and synthetic estrogens, has been shown to possess genotoxic properties, meaning it can cause damage to DNA. mdpi.combohrium.com This damage can occur through multiple mechanisms, contributing to the initiation of cellular transformation and carcinogenesis. mdpi.com The genotoxic effects can be tissue-specific and are often dependent on the metabolic activation of the compound. bohrium.com Research indicates that ethinylestradiol can cause DNA damage in human breast cells (MCF-7) and in the bone marrow cells of female mice. bohrium.com

The mechanisms of genotoxicity are twofold. Firstly, the metabolism of estrogens can produce catechol estrogens and quinones. These reactive metabolites can covalently bind to DNA, forming adducts, or generate reactive oxygen species (ROS) that cause oxidative damage. mdpi.combohrium.com Secondly, the hormonal activity of estrogens can stimulate cell proliferation, which increases the likelihood of DNA replication errors and the accumulation of genetic damage. mdpi.com

Chromosomal aberrations (changes in chromosome structure) and sister chromatid exchanges (SCEs; the exchange of genetic material between two identical sister chromatids) are indicators of genotoxic events. Research on the closely related endogenous estrogen, estradiol, has demonstrated its ability to induce these cytogenetic changes.

In studies using cultured human lymphocytes, estradiol was found to cause a significant increase in both chromosomal aberrations and sister chromatid exchanges, both with and without external metabolic activation. inchem.org The induction of aberrations was dependent on the concentration and duration of exposure. For instance, without metabolic activation, lower doses required longer treatment times (48-72 hours) to induce aberrations, while higher doses were effective sooner. inchem.org The ability of a chemical to induce both SCEs and chromosomal aberrations is a strong indicator of its clastogenic potential. nih.govnih.gov

Table 1: Cytogenetic Effects of Estradiol in Cultured Human Lymphocytes

| Endpoint | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Chromosomal Aberrations | Cultured Human Lymphocytes | With & Without S9 Mix | Positive |

| Sister Chromatid Exchange | Cultured Human Lymphocytes | With & Without S9 Mix | Positive |

A key mechanism of estrogen-induced genotoxicity is the formation of DNA adducts—covalent bonds between a chemical and DNA. nih.gov The metabolic activation of this compound is crucial to this process.

Metabolism by cytochrome P450 (CYP) enzymes converts estrogens into catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. mdpi.com These can be further oxidized to form semiquinones and highly reactive quinones. mdpi.comnih.gov These quinone metabolites are electrophilic and can directly bind to DNA bases, particularly purines like adenine (B156593) and guanine, forming unstable depurinating adducts that can lead to mutations if not properly repaired. nih.govnih.gov

While some studies using specific experimental conditions did not detect covalent DNA adducts from ethinylestradiol itself, the potential for its metabolites to do so is well-established. nih.gov The formation of these adducts represents a direct chemical interaction with the genetic material, providing a strong mechanistic link between estrogen exposure and cancer initiation. bohrium.comnih.gov

Unscheduled DNA synthesis (UDS) is a measure of DNA repair that occurs outside of the normal S-phase of the cell cycle. It is an indicator of DNA damage that has triggered the nucleotide excision repair pathway. Studies have investigated the potential of endocrine-disrupting chemicals, including ethinylestradiol, to induce UDS.

Research has shown that certain estrogen metabolites, specifically 16α-hydroxylated forms, can promote unscheduled DNA synthesis. researchgate.net Furthermore, in a broader screening of endocrine disruptors, some compounds were found to induce significant levels of UDS, indicating their capacity to cause repairable DNA damage. scirp.org The UDS assay serves as a valuable tool to indirectly measure the DNA-damaging potential of a compound by quantifying the subsequent repair activity. scispace.com

Beyond direct adduct formation, a significant pathway for estrogen-induced genotoxicity is through oxidative stress. mdpi.com The metabolism of this compound can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. mdpi.commdpi.com

The metabolic conversion of catechol estrogens to semiquinones is a redox-cycling process. Semiquinones can react with molecular oxygen to generate superoxide radicals, which can then lead to the formation of other ROS. mdpi.com These highly reactive molecules can attack DNA, causing various forms of damage, including oxidized bases (like 8-oxo-G) and single-strand breaks. mdpi.com An excess of ROS like hydrogen peroxide can lead to DNA oxidation, mutagenesis, and apoptosis. mdpi.com While estrogens can also exhibit protective antioxidant properties in some contexts, their metabolic processing creates a pathway for inducing significant oxidative DNA damage, which is implicated in their carcinogenic effects. mdpi.comnih.gov

Carcinogenicity Research and Tumorigenic Mechanisms

The link between prolonged estrogen exposure and an increased risk of certain cancers, particularly breast cancer, is well-documented through epidemiological and laboratory studies. nih.govnih.gov this compound is implicated in this risk. The mechanisms underlying its carcinogenicity are complex and involve both receptor-dependent and receptor-independent pathways.

Receptor-Mediated Mechanisms: Estrogens bind to estrogen receptors (ERs), which act as transcription factors to regulate the expression of genes involved in cell proliferation and survival. nih.gov By promoting sustained cell division, estrogens increase the probability of spontaneous mutations occurring during DNA replication and decrease the time available for DNA repair, thus contributing to tumor promotion. inchem.org

Genotoxic Mechanisms: As detailed previously, the metabolism of estrogens generates reactive quinone species that form DNA adducts and ROS that cause oxidative DNA damage. mdpi.comnih.gov This direct damage to the genome represents a mechanism for tumor initiation. Studies have shown that 17beta-estradiol can induce the complete neoplastic transformation of human breast epithelial cells, even in cells that lack the primary estrogen receptor (ER-alpha), supporting the role of these non-receptor, genotoxic mechanisms in initiating cancer. researchgate.net

Therefore, the carcinogenicity of this compound is understood to result from a combination of its ability to stimulate cell proliferation (a tumor-promoting effect) and its capacity to be metabolized into DNA-damaging compounds (a tumor-initiating effect). nih.gov

Table 2: Summary of Tumorigenic Mechanisms of this compound

| Mechanism Pathway | Key Events | Outcome |

|---|---|---|

| Receptor-Mediated | Binding to Estrogen Receptor (ER); Activation of proliferative genes | Increased cell division, tumor promotion |

| Genotoxic (Metabolism-Driven) | Formation of reactive quinones; Generation of ROS | DNA adduct formation, oxidative DNA damage, tumor initiation |

Experimental Animal Models for this compound Carcinogenicity (e.g., Syrian hamster kidney model, ACI rat mammary carcinogenesis)

The carcinogenic potential of this compound (a synthetic estrogen, also referred to as ethinylestradiol or EE) and other estrogens is extensively studied using various animal models. These models are crucial for understanding the mechanisms of hormone-induced cancers and for assessing the risks associated with estrogen exposure.

Syrian Hamster Kidney Model: The male Syrian hamster is a well-established model for estrogen-induced carcinogenesis, particularly for kidney tumors. oup.com Renal carcinomas can be induced in male Syrian hamsters with a nearly 100% incidence rate after prolonged treatment with potent natural and synthetic estrogens. oup.com However, studies have shown that this compound is only weakly carcinogenic in the hamster kidney. oup.comnih.gov While other estrogens like diethylstilbestrol (B1670540) (DES) and 17beta-estradiol (E2) are potent inducers of renal tumors, this compound treatment primarily results in progressive dysplasia in the proximal tubules of the renal cortex without significant tumor formation. inchem.org

Interestingly, this compound exhibits paradoxical effects. When administered concurrently with potent carcinogenic estrogens like DES or E2, it completely prevents the induction of kidney carcinogenesis. oup.comnih.gov This anti-tumorigenic property is associated with its ability to inhibit the proliferation of primary hamster proximal renal tubular cells and reduce the expression of proto-oncogenes such as c-myc, c-fos, and c-jun. nih.gov

ACI Rat Mammary Carcinogenesis: The August Copenhagen Irish (ACI) rat is a highly susceptible strain for studying estrogen-induced mammary cancer and serves as a relevant model for human luminal breast cancer. nih.govnih.govbcerp.org In ACI rats, synthetic estrogens, including 17alpha-ethinylestradiol, have been shown to induce mammary tumors. researchgate.net The mammary cancer incidence in 17β-estradiol-treated ACI rats can reach almost 100% within 200 days of treatment, with most rats developing multiple mammary carcinomas. nih.gov This high susceptibility makes the ACI rat an advantageous model for evaluating the tumorigenicity of estrogenic compounds. researchgate.net The development of mammary cancer in this model is largely dependent on estrogen receptors. nih.govnih.gov

Table 1: Comparative Carcinogenicity of Estrogens in Animal Models

| Animal Model | Estrogen Compound | Carcinogenic Outcome | Reference |

|---|---|---|---|

| Syrian Hamster Kidney | Diethylstilbestrol (DES), 17beta-Estradiol (E2) | High incidence (75-100%) of malignant kidney tumors | inchem.org |

| Syrian Hamster Kidney | This compound (EE) | Weakly carcinogenic; causes progressive dysplasia | nih.govinchem.org |

| ACI Rat Mammary Gland | 17beta-Estradiol (E2), 17alpha-ethinylestradiol | High incidence (~100%) of mammary carcinomas | nih.govresearchgate.net |

Mechanisms of Estrogen-Induced Tumorigenesis (e.g., receptor-mediated proliferation, redox cycling, DNA adduct formation)

The mechanisms by which estrogens like this compound induce tumors are complex, involving both receptor-mediated and genotoxic pathways.

Receptor-Mediated Proliferation: Estrogens exert their effects primarily through two estrogen receptor (ER) isoforms, ERα and ERβ. nih.gov The binding of an estrogen to its receptor triggers a cascade of events that promote cell proliferation. nih.govsemanticscholar.org In breast cancer cells, 17β-estradiol-induced cell growth is a critical event mediated by ER signaling. researchgate.netfrontiersin.org This process involves the activation of transcription factors that regulate the expression of genes involved in the cell cycle, such as cyclin D1. nih.govfrontiersin.org The ERs are mainly located in the nucleus, but they are also found at the plasma membrane and in other extranuclear locations, where they can initiate rapid signaling pathways that contribute to cell proliferation. nih.gov The carcinogenic effects of estrogens are thought to be largely dependent on these estrogen receptors. nih.govnih.gov

Redox Cycling and DNA Adduct Formation: Beyond receptor-mediated pathways, the metabolism of estrogens can lead to the formation of genotoxic byproducts. nih.gov 17β-estradiol is metabolized by cytochrome P450 enzymes to form catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. nih.govnih.gov These catechols can be further oxidized to semiquinones and quinones. nih.govnih.gov

During this redox cycling process between semiquinones and quinones, reactive oxygen species (ROS) like superoxide radicals and hydroxyl radicals are generated. nih.gov These ROS can cause oxidative damage to DNA, proteins, and lipids. nih.gov The estrogen quinones themselves are highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov These adducts, particularly depurinating adducts that are lost from the DNA strand, can lead to apurinic sites. nih.govrarediseasesjournal.com Errors in the repair of these sites can result in mutations in critical genes, which is a key step in the initiation of cancer. nih.govrarediseasesjournal.com The formation of these depurinating estrogen-DNA adducts is considered a critical factor in the initiation of several types of cancer, including breast cancer. rarediseasesjournal.com

Organ-Specific Carcinogenicity (e.g., mammary, pituitary, uterine, kidney tumors)

Estrogen exposure is linked to an increased risk of tumors in several hormone-sensitive organs.

Mammary Tumors: As detailed in the ACI rat model, estrogens are strongly implicated in the etiology of breast cancer. nih.govnih.gov Both endogenous and exogenous estrogens, including synthetic ones like this compound, can drive the development of mammary tumors. nih.govresearchgate.net

Pituitary and Uterine Tumors: In rats, exposure to estrogens has been associated with an increased incidence of pituitary tumors. inchem.org In guinea pigs, diffuse fibromyomatous uterine lesions have been observed following estrogen treatment. inchem.org

Kidney Tumors: The Syrian hamster model demonstrates the potent ability of many estrogens to induce a high incidence of malignant kidney tumors in males. inchem.org While this compound itself is a weak carcinogen in the hamster kidney, other estrogens consistently produce renal carcinomas. nih.govinchem.org In F344 rats, post-initiation administration of ethinyl estradiol was found to significantly increase the development of kidney tumors initiated by the carcinogen N-ethyl-N-hydroxyethylnitrosamine (EHEN). nih.gov

Liver Tumors: In contrast to its weak effect in the kidney, this compound is the most potent carcinogenic estrogen in the hamster liver when administered with certain co-factors, resulting in a nearly 100% incidence of hepatic tumors. oup.com In F344 rats, ethinyl estradiol also significantly promoted the development of liver tumors initiated by various carcinogens. nih.gov

Adverse Effect Mechanisms and Molecular Pathologies

Reproductive Dysfunction and Fertility Impacts

Exposure to this compound can significantly disrupt the reproductive endocrine system in various species. In fish, such as the mummichog (Fundulus heteroclitus), exposure to 17α-ethinylestradiol has been shown to decrease reproductive endocrine status and egg production. nih.gov It can lead to reduced plasma levels of 17β-estradiol in females and depressed gonadal growth in males. nih.govwlu.ca

Studies on fish testis cultures have shown that intermediate concentrations of ethinylestradiol disrupt early spermatogenesis by creating an imbalance between cell death (apoptosis) and cell proliferation. researchgate.net This disruption is accompanied by altered steroidogenesis, including depressed levels of 11-ketotestosterone (B164220), a key androgen in fish. researchgate.net Such disruptions can lead to reduced fertility. dntb.gov.ua In invertebrates, exposure to ethinylestradiol has been shown to disrupt gonadal development in male amphipod crustaceans. georgiasouthern.edu

Table 2: Documented Reproductive Impacts of this compound Exposure in Aquatic Species

| Species | Observed Effect | Reference |

|---|---|---|

| Mummichog (Fundulus heteroclitus) | Decreased egg production, reduced plasma 17β-estradiol in females, depressed male gonadal growth | nih.govwlu.ca |

| Gudgeon (Gobio gobio) | Disruption of early spermatogenesis, imbalance of apoptosis and cell proliferation, altered steroidogenesis | researchgate.net |

| Amphipod (Hyalella azteca) | Disrupted gonadal development in males | georgiasouthern.edu |

Tissue Damage and Histopathological Alterations (e.g., liver, kidney, gills)

This compound is known to cause histopathological damage to several vital organs, particularly in aquatic organisms which are often exposed to it as an environmental contaminant.

Liver: In fish, exposure to 17α-ethinylestradiol can lead to significant liver damage. heraldopenaccess.usheraldopenaccess.us Observed pathological changes include vacuolization (the formation of vacuoles within the cytoplasm) and necrosis (cell death) of liver cells. heraldopenaccess.usheraldopenaccess.us These alterations indicate severe damage to the liver's metabolic functions. researchgate.net

Kidney: The kidneys of fish exposed to 17α-ethinylestradiol show histopathological changes such as hypertrophy (enlargement of cells) and cellular degeneration of renal tubules. heraldopenaccess.usheraldopenaccess.us

Gills: The gills are in direct contact with the aquatic environment and are thus highly susceptible to waterborne contaminants. researchgate.net Exposure to 17α-ethinylestradiol in fish can cause complete degeneration of the secondary lamellae, which are critical for gas exchange. heraldopenaccess.usheraldopenaccess.us Other observed changes include epithelial lifting, edema, and hyperplasia of mucous cells, which can impair respiratory function. scielo.org.mx

Behavioral Changes Associated with this compound Exposure

Exposure to this compound, as an endocrine-disrupting chemical, can alter various behaviors that are mediated by the endocrine system.

Studies in fish have revealed that exposure to 17α-ethinylestradiol can disrupt a range of key behaviors. researchgate.net In female Siamese fighting fish, acute exposure was found to reduce boldness and disrupt the behavioral syndrome (correlated behaviors) for boldness and activity level. nih.gov In sea bass larvae, it has been shown to disrupt anxiety-like behaviors. nih.gov

Furthermore, exposure to ethinylestradiol has been linked to reduced aggression and shifts in social dominance in male zebrafish. georgiasouthern.edu Male fiddler crabs exposed to the compound showed a trend of fleeing from threats more often than initiating fights, which could impact their ability to defend territory or mates. georgiasouthern.edu These behavioral alterations can have significant consequences for survival, social interactions, and reproductive success.

Mechanisms of Pharmacological Tolerance and Resistance to this compound

The development of pharmacological tolerance and resistance to this compound (EE2), a synthetic estrogen widely used in oral contraceptives, is a multifaceted process involving alterations at the cellular and molecular level. Research into these mechanisms is crucial for understanding variations in therapeutic response and the emergence of conditions that are refractory to treatment.

One of the key areas of investigation involves the role of estrogen receptors (ERs). patsnap.comnih.gov Ethinylestradiol exerts its effects by binding to these receptors, which then modulate gene expression. patsnap.com Resistance can emerge through several mechanisms related to ERs. Mutations in the estrogen receptor alpha (ERα) gene, for instance, can lead to ligand-independent receptor activity, rendering therapies that target estrogen binding less effective. nih.gov Furthermore, high levels of ER expression have been associated with resistance to estrogen deprivation therapies. nih.gov The interplay between different ER isoforms, such as ERβ, and their co-regulators can also influence the cellular response to EE2. explorationpub.comfrontiersin.org Alterations in the levels of these co-regulator proteins can enhance both ligand-dependent and ligand-independent ERα signaling, contributing to resistance. explorationpub.com

Metabolic pathways also play a significant role in the development of tolerance. The body metabolizes EE2 through various enzymatic processes, primarily in the liver. nih.gov Changes in the activity of these enzymes, such as those belonging to the cytochrome P450 family, can alter the clearance rate of EE2, thereby affecting its bioavailability and efficacy. nih.gov For example, induction of these enzymes can lead to a more rapid breakdown of the compound, potentially diminishing its pharmacological effect over time.

Another important mechanism of resistance involves cellular efflux pumps, particularly ATP-binding cassette (ABC) transporters. oaepublish.comfrontiersin.orgnih.govfrontiersin.org These proteins are responsible for transporting a wide variety of substances out of cells, including drugs. frontiersin.orgnih.govfrontiersin.org Overexpression of ABC transporters like P-glycoprotein (ABCB1), multidrug resistance protein-1 (ABCC1), and breast cancer resistance protein (ABCG2) can lead to multidrug resistance by actively pumping EE2 and its metabolites out of target cells, thereby reducing their intracellular concentration and effectiveness. oaepublish.comfrontiersin.orgnih.gov Studies have shown that conjugates of ethinylestradiol, such as ethinylestradiol-3-O-glucuronide and ethinylestradiol-3-O-sulfate, are substrates for these transporters. nih.gov

Furthermore, acquired resistance to the effects of ethinylestradiol has been observed in specific physiological contexts. For example, studies have reported an "acquired resistance to activated protein C (APC)" in women using oral contraceptives containing ethinylestradiol. researchgate.netnih.govamsterdamumc.nl This phenomenon, characterized by a diminished anticoagulant response to APC, is more pronounced with certain progestins combined with EE2. researchgate.netnih.gov

Research has also explored how in utero exposure to EE2 might predispose individuals to resistance to subsequent endocrine therapies. Preclinical models have suggested that such exposure can increase the risk of developing both de novo and acquired resistance to treatments like tamoxifen, potentially through epigenetic modifications. nih.gov

Interactive Data Table: Key Mechanisms of Tolerance and Resistance to this compound

| Mechanism Category | Specific Mechanism | Key Research Findings | References |

| Estrogen Receptor Alterations | ERα Mutations | Can lead to ligand-independent receptor activation, reducing the effectiveness of estrogen-targeting therapies. | nih.gov |

| High ER Expression | Associated with resistance to estrogen deprivation strategies. | nih.gov | |

| Co-regulator Dysregulation | Altered levels of co-activators and co-repressors can enhance ERα signaling, promoting resistance. | explorationpub.com | |

| Metabolic Adaptations | Cytochrome P450 Enzyme Induction | Increased metabolism of EE2 can lead to lower bioavailability and reduced pharmacological effect. | nih.gov |

| Cellular Efflux | ABC Transporter Overexpression | Increased activity of pumps like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) actively removes EE2 and its metabolites from cells. | oaepublish.comfrontiersin.orgnih.govnih.gov |

| Acquired Resistance | Acquired APC Resistance | Diminished anticoagulant response to activated protein C observed in users of EE2-containing oral contraceptives. | researchgate.netnih.govamsterdamumc.nl |

| Developmental Programming | In Utero Exposure | Preclinical evidence suggests that exposure to EE2 in utero may predispose to future resistance to endocrine therapies. | nih.gov |

| Tissue-Specific Mechanisms | Apoptosis and Progesterone Resistance | Implicated in the pathophysiology of endometriosis and the response to EE2-based treatments. | researchgate.netnih.govtums.ac.ir |

Environmental Fate and Ecotoxicological Impact of 17beta Ethinylestradiol

Occurrence and Distribution in Environmental Matrices

Detection in Surface Waters, Wastewater, Sludge, and Sediments

The synthetic estrogen 17beta-ethinylestradiol (EE2) is a widespread environmental contaminant due to its extensive use and incomplete removal in wastewater treatment plants (WWTPs). nih.govnih.gov It has been detected in various environmental compartments, including surface waters, wastewater, sludge, and sediments.

Studies have reported the presence of EE2 in surface waters across numerous countries, with concentrations varying significantly from non-detectable levels to as high as 17,112 ng/L. yuntsg.com For instance, research in Italy found EE2 concentrations in river water ranging from 0.04 to 1.5 ng/L. core.ac.uk In the UK, river water concentrations of EE2 were found to be between <0.4 and 3.4 ng/l. core.ac.uk A review of surface water across 32 countries revealed that developing nations often exhibit higher EE2 concentrations than developed ones. yuntsg.com

Wastewater is a primary source of EE2 in the environment. nih.goviwaponline.com Estimated maximum concentrations of EE2 in wastewater are around 13.4 ng/L, based on a daily wastewater production of 200 liters per person. core.ac.uk Due to its hydrophobic nature, EE2 tends to adsorb to sludge and sediments. iwaponline.com One study noted that while EE2 concentrations in water might be low or below detection limits, they can be significantly higher in sediments and sludge. iwaponline.com For example, a study in Spain detected up to 22.8 µg/kg of estrone (B1671321) (a related estrogen) in sediment. core.ac.uk Riverine sediments can act as a sink and a potential secondary source of estrogenic contaminants. core.ac.uk

The following table provides a summary of reported EE2 concentrations in various environmental matrices:

Interactive Table: Reported Concentrations of this compound (EE2) in Environmental Matrices

| Environmental Matrix | Concentration Range | Location | Reference |

|---|---|---|---|

| Surface Water | Not detected - 17,112 ng/L | 32 countries | yuntsg.com |

| River Water | 0.04 - 1.5 ng/L | Italy | core.ac.uk |

| River Water | <0.4 - 3.4 ng/L | United Kingdom | core.ac.uk |

| Surface Water | <0.3 - 0.4 ng/L | The Netherlands | core.ac.uk |

| Tap Water | up to 0.5 ng/L | Germany | core.ac.uk |

| Wastewater | ~13.4 ng/L (estimated) | General | core.ac.uk |

| Sediment | High concentrations (specific values for EE2 not provided) | General | iwaponline.com |

Sources and Pathways of Environmental Introduction

The primary sources of this compound (EE2) in the environment are human and livestock excretion. nih.goviwaponline.com As a component of oral contraceptives and other medications, EE2 is excreted in urine and feces. nih.goviwaponline.com This waste then enters domestic wastewater systems. iwaponline.com

Wastewater treatment plants (WWTPs) are a major pathway for the introduction of EE2 into the aquatic environment. nih.goviwaponline.com Conventional WWTPs are often not designed to completely remove micropollutants like EE2. nih.gov While some degradation occurs, a significant portion can pass through the treatment process and be discharged into rivers and other surface waters in the effluent. core.ac.ukiwaponline.com

Another significant pathway is the agricultural use of manure and sewage sludge as fertilizer. nih.goviwaponline.com Livestock can also be a source of EE2. nih.gov Runoff from agricultural lands where manure or sludge has been applied can carry EE2 into nearby water bodies. iwaponline.comgov.bc.ca Industrial sources, such as facilities that manufacture synthetic hormones, can also contribute to the environmental load of EE2. gov.bc.ca

Although EE2 is released in a conjugated, less active form in human waste, it can be converted back to its active form within the wastewater collection system or during the treatment process at a WWTP. iwaponline.com

Environmental Persistence and Degradation Pathways

Abiotic Transformation Processes

Photolytic Degradation:

The photochemical transformation of this compound (EE2) in aqueous solutions has been studied under various light conditions. nih.govucl.ac.uk EE2 possesses a photosensitive phenolic structure, making it susceptible to degradation by photolysis. mdpi.com

Under monochromatic irradiation at 254 nm, the quantum yield for the photolysis of EE2 was determined to be approximately 0.062 to 0.067. nih.gov When subjected to polychromatic light (λ>290 nm), the photolysis efficiency was found to be around 0.08. nih.gov The presence of humic substances, which are natural organic matter in water, can significantly enhance the photodegradation of EE2. nih.gov Humic acids, fulvic acids, and other fractions of humic substances can act as photosensitizers, accelerating the breakdown of EE2. nih.gov For instance, the half-life of EE2 decreased from 46 hours in direct photodegradation to as low as 2.1 hours in the presence of fulvic acids. nih.gov

The degradation of EE2 through photolysis involves the formation of various by-products, including hydroxylated phenolic or quinone-type compounds. nih.gov

Nitration:

Abiotic nitration is another transformation process that can affect EE2 in the environment, particularly in environments with high concentrations of nitrite-nitrogen (NO2-N), such as in certain wastewater treatment processes. researchgate.netnih.gov This process involves the addition of a nitro group (NO2) to the EE2 molecule.

The nitration of EE2 is influenced by factors such as temperature, pH, and the concentrations of both EE2 and nitrite (B80452). nih.gov Research has shown that under acidic conditions, nitrogen dioxide (NO2) is likely the key reactive nitrogen species responsible for the nitration of EE2. researchgate.net Under alkaline conditions, nitric oxide (NO) can transform EE2. researchgate.net The final product of EE2 nitration can be 2,4-dinitro-EE2. researchgate.net

It's important to note that estrogen nitration is not likely to be a significant process in conventional activated sludge treatment of domestic wastewater due to insufficiently high nitrite concentrations. researchgate.netnih.gov However, it could be a relevant pathway in the treatment of high-ammonium-strength wastewaters. nih.gov

Biodegradation and Biotransformation in Aquatic and Terrestrial Systems

Microbial Degradation by Bacterial Strains

The biodegradation of this compound (EE2) by various bacterial strains has been a subject of extensive research. Several species have demonstrated the ability to degrade this synthetic estrogen, often through co-metabolism with other substrates.

Rhodococcus sp. : Strains of Rhodococcus have shown significant capabilities in degrading estrogens. For example, Rhodococcus sp. ED55, isolated from wastewater treatment plant sediments, was able to completely degrade 5 mg/L of 17β-estradiol (E2), a related natural estrogen, within 4 hours in a synthetic medium. nih.govresearchgate.net In real wastewater, this strain significantly accelerated the degradation of E2. researchgate.net Another study found that a mixed culture including Rhodococcus equi achieved a 94% degradation rate of E2 when it was the sole carbon source. tandfonline.com

Novosphingobium tardaugens : This bacterium can utilize estrogens like 17β-estradiol and estrone as its sole carbon and energy source. nih.govfrontiersin.orgnih.gov The degradation pathway in Novosphingobium tardaugens NBRC 16725 involves the initial transformation of 17β-estradiol to estrone, followed by the hydroxylation and subsequent cleavage of the A ring of the steroid. nih.govfrontiersin.orgnih.gov

Nitrosomonas europaea : This ammonia-oxidizing bacterium can degrade EE2. nih.govacs.org The degradation is often linked to the process of nitrification. nih.gov Studies have shown that N. europaea can transform EE2, with the formation of nitrated derivatives also observed as a result of abiotic reactions with nitrite produced during nitrification. acs.org The degradation of EE2 by N. europaea appears to be a co-metabolic process. nih.gov

Achromobacter xylosoxidans : This bacterium, often found in mixed cultures, has been identified as capable of degrading estrogens. nih.govresearchgate.net In a defined mixed culture with a Ralstonia species, Achromobacter xylosoxidans was able to use 17β-estradiol and estrone as growth substrates but did not degrade EE2. nih.govresearchgate.net

Ralstonia sp. : A strain of Ralstonia was part of a defined mixed culture that effectively degraded 17β-estradiol and estrone. nih.govresearchgate.net However, this mixed culture was not able to degrade EE2. nih.gov

Bacillus sp. : While specific studies on Bacillus sp. and EE2 degradation were not prominent in the provided results, the broader context of microbial degradation often includes various common soil and water bacteria.

Acinetobacter sp. : Strains of Acinetobacter have demonstrated the ability to cometabolically degrade EE2 in the presence of 17β-estradiol (E2). tandfonline.com For instance, Acinetobacter sp. strain LY1 could use E2 as its sole carbon source and simultaneously degrade EE2. tandfonline.com The removal efficiency of EE2 increased with higher concentrations of E2. tandfonline.com Another strain, Acinetobacter sp. DSSKY-A-001, showed a 90% degradation of estrogen over six days. nih.gov

Interactive Table: Bacterial Strains Involved in this compound (EE2) Degradation

| Bacterial Strain | Degradation Capability | Key Findings | References |

|---|---|---|---|

| Rhodococcus sp. | Degrades related natural estrogens (E2) effectively. | Rhodococcus sp. ED55 completely degraded 5 mg/L of E2 in 4 hours. nih.govresearchgate.net | nih.govresearchgate.nettandfonline.com |

| Novosphingobium tardaugens | Utilizes estrogens as a sole carbon and energy source. | Degrades 17β-estradiol via conversion to estrone and subsequent ring cleavage. nih.govfrontiersin.orgnih.gov | nih.govfrontiersin.orgnih.gov |

| Nitrosomonas europaea | Co-metabolically degrades EE2. | Degradation is linked to nitrification. nih.govacs.orgnih.gov | nih.govacs.orgnih.gov |

| Achromobacter xylosoxidans | Degrades related natural estrogens (E2) in mixed cultures. | Did not degrade EE2 in a mixed culture with Ralstonia sp. nih.govresearchgate.net | nih.govresearchgate.net |

| Ralstonia sp. | Degrades related natural estrogens (E2) in mixed cultures. | Did not degrade EE2 in a mixed culture with Achromobacter xylosoxidans. nih.govresearchgate.net | nih.govresearchgate.net |

| Bacillus sp. | Not specifically detailed for EE2 in the provided results. | - | |

| Acinetobacter sp. | Co-metabolically degrades EE2 with E2. | Strain LY1 degraded EE2 in the presence of E2. tandfonline.com Strain DSSKY-A-001 showed 90% estrogen degradation in 6 days. nih.gov | tandfonline.comnih.gov |

Compound Names Mentioned

Algal and Duckweed-Based Removal Processes

The synthetic hormone 17alpha-ethinylestradiol (EE2) and the natural hormone 17beta-estradiol (E2) can be effectively removed from wastewater through processes involving algae and duckweed, even at very low concentrations in the nanograms per liter range. nih.govresearchgate.net The presence of these aquatic plants accelerates the removal of estrogens from synthetic wastewater. nih.govresearchgate.net

Studies have shown that both sorption and biodegradation are key mechanisms in the removal of these estrogens in stabilization pond systems. nih.govresearchgate.net A swift sorption of the estrogens occurs when they come into contact with duckweed or algae. nih.govresearchgate.net Subsequently, the sorbed estrogens are degraded by microorganisms, as well as by the algae and duckweed themselves. nih.govresearchgate.net Mass balance analyses indicate that a small percentage, around 5%, of the estrogens remain bound to the algae sediment or duckweed at the end of a 6-day period. nih.govresearchgate.net

Different species of microalgae have demonstrated the ability to remove and degrade estrogens through biodegradation or biotransformation, rather than simple adsorption and accumulation. nih.gov For instance, Selenastrum capricornutum and Chlamydomonas reinhardtii have been tested for their ability to biodegrade E2 and EE2. core.ac.uk S. capricornutum removed between 88% and 100% of E2 after seven days, with biodegradation accounting for 42% to 54% of this removal. core.ac.uk For EE2, removal rates of 60% to 95% were achieved, with biodegradation responsible for 20% to 54% of the removal. core.ac.uk C. reinhardtii showed complete removal of both E2 and EE2 under certain conditions, although adsorption played a more significant role, accounting for 86% of E2 and 71% of EE2 removal after seven days. core.ac.uk Other microalgae like Chlorella vulgaris, Anabaena cylindrica, Spirulina platensis, and Scenedesmus quadricauda have also been shown to effectively remove E2. mdpi.com

In comparison, duckweed has been suggested to be a more potent agent for removing estrogens from water than microalgae. nih.gov In tests, more estrogens were removed in systems with duckweed compared to those with only algae or wastewater. nih.govresearchgate.net

The interconversion of estrone (E1) and E2 is a notable process that occurs in both duckweed and algae pond systems. nih.govresearchgate.net E2 can be readily transformed into E1, a process that is particularly evident in the presence of algae. nih.govresearchgate.net This interconversion can be complex, especially in algal systems where both aerobic and anaerobic conditions can exist due to fluctuations in dissolved oxygen levels influenced by light. nih.govresearchgate.net

Table 1: Removal of this compound by Algae and Duckweed

| Organism | Compound | Removal Efficiency | Key Processes | Reference |

| Algae (mixed culture) | EE2, E2, E1 | Effective at ng/L levels | Sorption, Biodegradation | nih.govresearchgate.net |

| Duckweed (Lemna species) | EE2, E2, E1 | More effective than algae | Sorption, Biodegradation | nih.govresearchgate.net |

| Selenastrum capricornutum | E2 | 88-100% | Biodegradation (42-54%), Adsorption | core.ac.uk |

| Selenastrum capricornutum | EE2 | 60-95% | Biodegradation (20-54%), Adsorption | core.ac.uk |

| Chlamydomonas reinhardtii | E2 | ~100% | Adsorption (86%), Biodegradation | core.ac.uk |

| Chlamydomonas reinhardtii | EE2 | 76-100% | Adsorption (71%), Biodegradation | core.ac.uk |

Identification of Environmental Transformation Products and Metabolites

The environmental transformation of this compound (EE2) and the related natural estrogen 17beta-estradiol (E2) leads to the formation of various byproducts. While many of these transformation products (TPs) remain unidentified, research has begun to shed light on their nature. researchgate.net

During wastewater treatment processes, E2 is often converted to estrone (E1). researchgate.net For instance, activated sludge processes can transform E2 into E1. researchgate.net Ozonation of E2 has been shown to produce 10ε-17β-Dihydroxy-1,4-estradieno-3-one and 2-hydroxy-estradiol. researchgate.net In some cases, E2 can also be transformed into quinone methide. researchgate.net

The biotransformation of EE2 by the ammonia-oxidizing bacterium Nitrosomonas europaea has been studied under different conditions. In batch cultures, a primary metabolite (M386) is formed through modification of the ethinyl group and the addition of a carboxyl group. acs.org However, under continuous flow conditions, a monohydroxylated EE2 is produced instead. acs.org The freshwater green alga Desmodesmus subspicatus has been observed to brominate EE2 in the presence of bromide, forming more hydrophobic mono- and dibrominated EE2 products. acs.org

Fungi have also been shown to metabolize EE2. Fusarium proliferatum can utilize EE2 as its sole carbon source, achieving a 97% removal efficiency of a 25 mg L-1 solution in 15 days. core.ac.uk The laccase enzymes from fungi such as Trametes versicolor and Phanerochaete genera can also catalyze the degradation of EE2. core.ac.uk

Metabolite analysis of E2 degradation by the bacterium Microbacterium proteolyticum ZJSU01 identified E1 as a major transformation product. nih.gov Further analysis using advanced mass spectrometry techniques has helped to elucidate potential degradation pathways by identifying key metabolites. nih.gov Similarly, studies on the degradation of E2 and EE2 by Enterobacter sp. strain BHUBP7 have identified metabolites through HRAMS analysis, confirming that both hormones are degraded through a common pathway. bohrium.com

Table 2: Identified Transformation Products of this compound and Related Estrogens

| Parent Compound | Process/Organism | Transformation Product(s) | Reference |

| 17beta-Estradiol (E2) | Activated Sludge | Estrone (E1) | researchgate.net |

| 17beta-Estradiol (E2) | Ozonation | 10ε-17β-Dihydroxy-1,4-estradieno-3-one, 2-hydroxy-estradiol | researchgate.net |

| This compound (EE2) | Nitrosomonas europaea (batch) | M386 (carboxylated metabolite) | acs.org |

| This compound (EE2) | Nitrosomonas europaea (continuous) | Monohydroxylated EE2 | acs.org |

| This compound (EE2) | Desmodesmus subspicatus | Mono- and dibrominated EE2 | acs.org |

| 17beta-Estradiol (E2) | Microbacterium proteolyticum ZJSU01 | Estrone (E1) | nih.gov |

Proposed Degradation Pathways (e.g., 4,5-seco pathway, aerobic/anaerobic degradation)

The microbial degradation of this compound (EE2) and 17beta-estradiol (E2) involves several proposed pathways, with the 4,5-seco pathway being a particularly significant route for aerobic degradation. bohrium.comresearchgate.netasm.orgnih.gov